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Compound of Interest

Compound Name:
1-Methyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B1296789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Methyl-1H-
pyrazole-4-carbaldehyde (C₅H₆N₂O), a key heterocyclic building block in medicinal chemistry

and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses.

Spectroscopic Data Summary
The structural features of 1-Methyl-1H-pyrazole-4-carbaldehyde have been elucidated using

various spectroscopic techniques. The key quantitative data are summarized in the tables

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.8 s 1H H-C=O

~8.1 s 1H H-5

~7.9 s 1H H-3

~3.9 s 3H N-CH₃

Note: The predicted ¹H NMR data is based on the analysis of structurally similar pyrazole-4-

carbaldehyde derivatives.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

~185.0 C=O

~142.0 C-5

~135.0 C-3

~120.0 C-4

~39.0 N-CH₃

Note: The ¹³C NMR data is based on known shifts for pyrazole rings and the expected

deshielding effect of the aldehyde group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 1-Methyl-1H-pyrazole-4-carbaldehyde was obtained using a Bruker IFS 85 instrument

with the film technique.[1]

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2920 Medium
C-H stretch (aromatic and

methyl)

~2820, ~2720 Weak C-H stretch (aldehyde)

~1680 Strong
C=O stretch (conjugated

aldehyde)

~1540 Medium C=N stretch (pyrazole ring)

~1460 Medium C-H bend (methyl)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

GC-MS Spectral Data

m/z Relative Intensity Assignment

110 High [M]⁺ (Molecular Ion)

109 High [M-H]⁺

81 Medium [M-CHO]⁺

54 Medium [C₃H₄N]⁺

42 High [C₂H₂N]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for

pyrazole derivatives, including 1-Methyl-1H-pyrazole-4-carbaldehyde.

NMR Spectroscopy
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Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
Sample Preparation: For the film technique, a small amount of the liquid sample is pressed

between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker

IFS 85.[1]

Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the

functional groups present in the molecule.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic

solvent (e.g., methanol or dichloromethane).

Chromatographic Separation: The sample is injected into a gas chromatograph (GC)

equipped with a suitable capillary column to separate the analyte from any impurities.

Mass Analysis: The separated compound is then introduced into the mass spectrometer

(MS) where it is ionized (typically by electron impact) and the resulting ions are separated

based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of 1-Methyl-1H-pyrazole-4-
carbaldehyde is illustrated in the diagram below.
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Workflow for Spectroscopic Analysis of 1-Methyl-1H-pyrazole-4-carbaldehyde

Sample Preparation

Spectroscopic Analysis

Data Interpretation and Structure Elucidation

Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Integration of Spectral Data

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow from sample preparation to structural

confirmation using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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spectral-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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